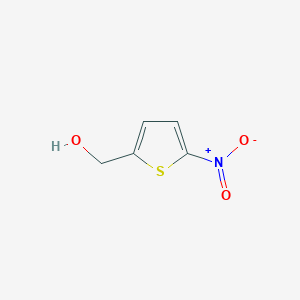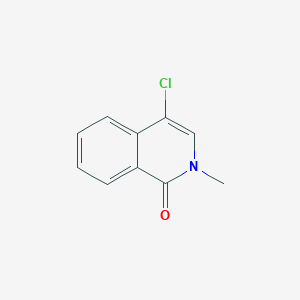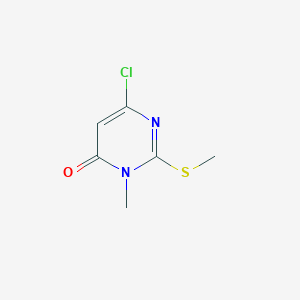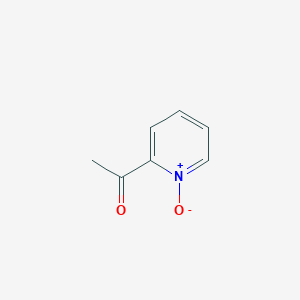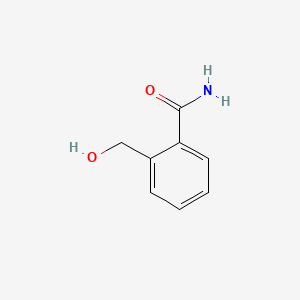
o-(Hydroxymethyl)benzamide
Overview
Description
“o-(Hydroxymethyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The reaction mechanism involves nucleophilic addition followed by a swift proton transfer-induced elimination reaction . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .Scientific Research Applications
Antioxidant Activity
o-(Hydroxymethyl)benzamide and its derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is measured through various assays, including total antioxidant capacity and metal chelating activity . This property is crucial in preventing oxidative stress-related diseases and can be applied in developing therapeutic agents.
Antibacterial Applications
The antibacterial activity of benzamide compounds, including o-(Hydroxymethyl)benzamide, has been demonstrated against a range of gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.
Drug Discovery
Benzamides are a significant class of compounds in the pharmaceutical industry. They are used in the treatment of various conditions such as cancer, hypercholesterolemia, and hyperactivity disorders. The structural similarity of o-(Hydroxymethyl)benzamide to these bioactive molecules makes it a valuable scaffold in drug discovery efforts .
Industrial Applications
In the industrial sector, benzamide derivatives find applications in the plastic and rubber industry, paper industry, and agriculture. They can function as plasticizers, stabilizers, or even as herbicides, showcasing the versatility of o-(Hydroxymethyl)benzamide in various commercial products .
Biological Molecule Synthesis
Benzamides, including o-(Hydroxymethyl)benzamide, are widespread structural components in biological molecules. They are found in natural products, proteins, and synthetic intermediates. Their role in the synthesis of complex biological molecules is pivotal due to their reactivity and structural significance .
Therapeutic Agents
The structure-activity relationship of benzamides is an area of intense research. Understanding how the substitution pattern on the benzamide core affects biological activity is key to developing new therapeutic agents. o-(Hydroxymethyl)benzamide, with its modifiable hydroxymethyl group, provides a platform for creating a variety of biologically active compounds .
Polymer Additives
Benzamide derivatives are used as additives in polymers to enhance their properties. o-(Hydroxymethyl)benzamide can be incorporated into polymer chains to improve flexibility, durability, and resistance to chemicals. This application is particularly important in creating specialized materials for various industries .
Photochromic Materials
The reactivity of benzamide compounds allows them to be used in the synthesis of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage devices. o-(Hydroxymethyl)benzamide’s chemical structure can be tailored to develop new photochromic compounds .
Future Directions
Mechanism of Action
Target of Action
o-(Hydroxymethyl)benzamide, also known as 4-hydroxymethyl benzamide (HMBA), is primarily used as a linker in the synthesis of peptides . It plays a crucial role in the development of C-terminally modified peptides, which are of significant interest in medicinal chemistry due to their impact on peptide binding, stability, and selectivity in binding to enzymes .
Mode of Action
The mode of action of HMBA involves the nucleophilic cleavage of the ester bond in solid phase linked peptide esters . This process provides peptides that are C-terminally functionalized as esters, amides, and thioesters . The cleavage occurs via a nucleophilic substitution reaction by attack on the carbonyl group of the ester, leading to cleavage between the oxygen and the carbonyl group . This allows for the modification of the C-terminal with various nucleophiles in the cleavage step .
Biochemical Pathways
The biochemical pathways affected by HMBA primarily involve the synthesis of C-terminally modified peptides . The cleavage of the ester bond in peptide esters of HMBA leads to a variety of C-terminally modified peptides . These peptides can then be used in various biochemical applications, including the preparation of bioactive peptides and small proteins .
Pharmacokinetics
It’s worth noting that the properties of the resulting peptides, including their absorption, distribution, metabolism, and excretion (adme) properties, would be influenced by the nature of the c-terminal modifications introduced by hmba .
Result of Action
The primary result of HMBA’s action is the production of C-terminally modified peptides . These peptides can have a variety of biological effects, depending on their specific structures and modifications . For example, the nature of the C-terminal is important in medicinal chemistry, as it impacts peptide binding, affects stability, and provides selectivity in binding to enzymes .
Action Environment
The action of HMBA is influenced by the conditions under which the peptide synthesis reactions are carried out . For example, the choice of nucleophile used in the cleavage step can affect the types of C-terminal modifications that are introduced . Additionally, environmental factors such as temperature and pH can also influence the efficiency of the reactions .
properties
IUPAC Name |
2-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWBFLPUAFFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187481 | |
| Record name | o-(Hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzamide | |
CAS RN |
33832-98-3 | |
| Record name | 2-(Hydroxymethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33832-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(Hydroxymethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033832983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33832-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-(Hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(hydroxymethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Hydroxymethyl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3EGS6MXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

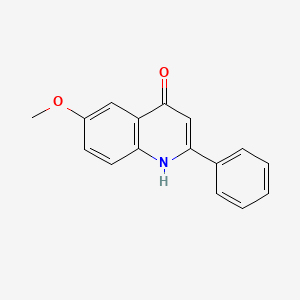


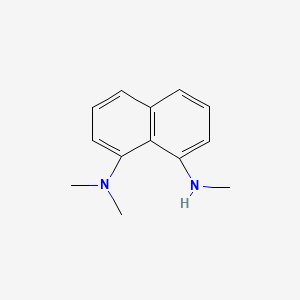
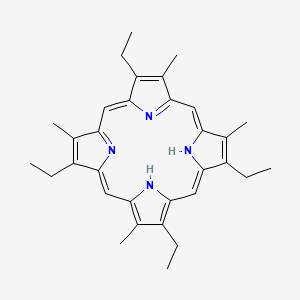


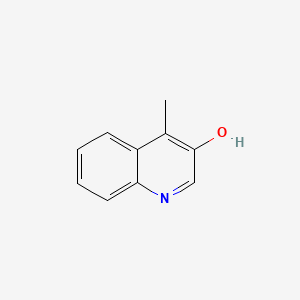
![2-{[(3-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1605991.png)
